molecular formula C7H8ClN B14086665 Pyridine, 5-chloro-2,4-dimethyl- CAS No. 72093-09-5

Pyridine, 5-chloro-2,4-dimethyl-

Cat. No.: B14086665
CAS No.: 72093-09-5
M. Wt: 141.60 g/mol
InChI Key: WWBKMXBBBWWMKT-UHFFFAOYSA-N
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Description

Historical Context of Pyridine (B92270) Chemistry in Organic Synthesis

The journey of pyridine chemistry began in the 19th century, with its initial isolation from coal tar. nih.gov Impure pyridine was likely prepared by early chemists, but it was Scottish chemist Thomas Anderson in the late 1840s who first isolated the pure compound by heating animal bones. acs.org He named it "pyridine" from the Greek word "pyr" (fire), alluding to its flammability. acs.orgwikipedia.org The determination of pyridine's chemical structure, a six-membered aromatic ring containing one nitrogen atom, was a significant milestone attributed to the independent work of Wilhelm Körner and James Dewar in the 1860s and 70s. acs.orgwikipedia.org

Early synthetic methods for pyridine were often low-yielding. acs.org A major breakthrough came in 1881 when Arthur Rudolf Hantzsch developed the first significant synthesis of pyridine derivatives, a method that is still relevant today. wikipedia.orgwikipedia.org The Hantzsch pyridine synthesis typically involves a multi-component reaction between a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849). wikipedia.orgwikipedia.org Another pivotal moment was the invention of a more efficient pyridine synthesis by Russian chemist Aleksei Chichibabin in 1924, a process that remains in industrial use. acs.orgwikipedia.org These foundational discoveries paved the way for the extensive exploration and application of pyridine and its derivatives in organic synthesis.

Structural Features and Electronic Properties of Pyridine Systems

Pyridine (C₅H₅N) is a heterocyclic aromatic organic compound structurally related to benzene (B151609), with one methine group (=CH−) replaced by a nitrogen atom. wikipedia.org This substitution has profound effects on the molecule's electronic properties. Like benzene, pyridine has a planar, cyclic, conjugated system with six π-electrons, fulfilling Hückel's criteria for aromaticity. wikipedia.org However, the nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density in the ring. wikipedia.org This results in a significant dipole moment and a weaker resonance stabilization energy (117 kJ/mol) compared to benzene (150 kJ/mol). wikipedia.org

The nitrogen atom in pyridine possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and does not participate in the aromatic π-system. wikipedia.org This lone pair is responsible for pyridine's basicity (pKa of the conjugate acid is 5.25) and its ability to act as a Lewis base and a ligand in coordination complexes. wikipedia.orgnumberanalytics.com The presence of the nitrogen atom also influences the reactivity of the pyridine ring. It deactivates the ring towards electrophilic substitution compared to benzene, directing incoming electrophiles primarily to the 3-position. numberanalytics.comyoutube.com Conversely, it activates the ring for nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orgyoutube.com

Importance of Halogen Substitution in Pyridine Nuclei for Chemical Reactivity

The introduction of halogen atoms onto the pyridine ring significantly modifies its chemical reactivity, making halopyridines valuable intermediates in organic synthesis. nih.gov Halogenation of the electron-deficient pyridine ring can be challenging, often requiring harsh reaction conditions. nih.gov

The position of the halogen substituent is crucial in determining its reactivity. Halogens at the 2- and 4-positions are particularly susceptible to nucleophilic aromatic substitution (SNAr). youtube.comsci-hub.se This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state. youtube.com In contrast, 3-halopyridines are generally unreactive towards nucleophiles under standard SNAr conditions. youtube.com The reactivity of 2-halopyridines towards nucleophiles often follows the order F > Cl > Br > I for reactions where the first step (nucleophilic attack) is rate-determining, due to the high electronegativity of fluorine making the carbon atom more electrophilic. sci-hub.se However, when the second step (loss of the leaving group) is rate-determining, the order can be reversed (I > Br > Cl > F), as iodide is the best leaving group. sci-hub.se

Halopyridines are key building blocks for the synthesis of a wide array of functionalized pyridines, including pharmaceuticals and agrochemicals. nih.govontosight.ai

Overview of Alkyl-Substituted Pyridines in Synthetic Chemistry

Alkylpyridines are a class of organic compounds characterized by a pyridine ring bearing one or more alkyl groups. ontosight.ai These substituents influence the steric and electronic properties of the pyridine ring, thereby affecting its reactivity. The position of the alkyl group is a key determinant of its chemical behavior. ontosight.ai

The synthesis of alkylpyridines can be achieved through various methods, including the alkylation of pyridine itself. ontosight.ai However, direct alkylation can lead to mixtures of regioisomers and overalkylation. nih.govchemrxiv.org To address this, methods involving pre-functionalized pyridines or the use of blocking groups to direct alkylation to a specific position have been developed. nih.govchemrxiv.orgchemrxiv.org For instance, the Minisci reaction, a radical-based C-H functionalization, is a powerful tool for introducing alkyl groups onto the pyridine ring, and recent advancements have enabled more regioselective outcomes. nih.govchemrxiv.org

Alkylpyridines serve as important intermediates in the synthesis of a diverse range of products, including pharmaceuticals, agrochemicals like herbicides and insecticides, and materials such as polymers and dyes. ontosight.ai

Justification for Focused Academic Research on Pyridine, 5-chloro-2,4-dimethyl-

The specific compound, Pyridine, 5-chloro-2,4-dimethyl-, presents a unique combination of structural features that warrants focused academic investigation. It is a polysubstituted pyridine containing both halogen (chloro) and alkyl (dimethyl) groups. This particular arrangement of substituents is expected to result in distinct chemical reactivity and potential for novel applications.

The presence of the chloro group at the 5-position and the methyl groups at the 2- and 4-positions creates a specific electronic and steric environment. Research into this compound can provide valuable insights into:

Regioselective reactions: The interplay between the directing effects of the chloro and methyl groups in various chemical transformations.

Synthesis of novel compounds: Its use as a building block for more complex molecules with potential biological activity. For instance, pyridine derivatives are known to be crucial in the development of pharmaceuticals targeting a range of conditions.

Structure-activity relationships: Understanding how this specific substitution pattern influences the biological or material properties of resulting compounds. Chlorinated pyridines, for example, have been investigated for their insecticidal properties. ontosight.ai

The synthesis of such a specifically substituted pyridine can be challenging. For example, direct chlorination of 4,5-dimethylpyridine could lead to a mixture of products due to the competing directing effects of the nitrogen atom and the methyl groups. Therefore, developing efficient and regioselective synthetic routes to Pyridine, 5-chloro-2,4-dimethyl- is in itself a significant research objective.

PropertyValue
IUPAC Name 5-chloro-2,4-dimethylpyridine
Molecular Formula C₇H₈ClN
CAS Number 72093-06-2

Properties

CAS No.

72093-09-5

Molecular Formula

C7H8ClN

Molecular Weight

141.60 g/mol

IUPAC Name

5-chloro-2,4-dimethylpyridine

InChI

InChI=1S/C7H8ClN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3

InChI Key

WWBKMXBBBWWMKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Cl)C

Origin of Product

United States

**advanced Synthetic Methodologies for Pyridine, 5 Chloro 2,4 Dimethyl and Its Precursors**

Regioselective Chlorination Strategies for Pyridine (B92270) Nuclei

Achieving regioselective chlorination of a pyridine ring, particularly one activated by electron-donating alkyl groups like 2,4-dimethylpyridine (B42361) (2,4-lutidine), presents a notable challenge. The inherent electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, often requiring harsh conditions. nih.govgcwgandhinagar.com Furthermore, the directing effects of the nitrogen atom and the existing substituents must be carefully managed to achieve the desired C-5 chlorination.

Direct electrophilic halogenation of pyridine is difficult and typically requires forcing conditions, such as high temperatures and strong acids, which can lead to low yields and mixtures of isomers. gcwgandhinagar.comdavuniversity.orgnih.gov The pyridine nitrogen deactivates the ring towards electrophilic attack by induction and by forming a pyridinium (B92312) species under acidic conditions. gcwgandhinagar.com For 2,4-lutidine, the two methyl groups are activating and direct electrophiles to the ortho and para positions. This leads to a complex mixture of products, with chlorination potentially occurring at C-3, C-5, and C-6.

Mechanistically, the reaction proceeds via electrophilic aromatic substitution. The chlorinating agent, often activated by a Lewis or Brønsted acid, generates a potent electrophile (e.g., Cl+). This electrophile attacks the π-system of the pyridine ring to form a Wheland intermediate (a sigma complex). The regiochemical outcome is determined by the relative stability of the possible intermediates. For substitution on 2,4-lutidine, attack at C-3 or C-5 is electronically favored over C-6 due to the directing influence of the methyl groups. However, separating the resulting 3-chloro and 5-chloro isomers can be challenging.

Quantum chemical calculations have been employed to study the mechanistic details and regioselectivity of pyridine halogenation, confirming the difficulty of C-3 and C-5 halogenation due to pyridine's low reactivity towards electrophiles. digitellinc.com

To overcome the challenges of direct chlorination, indirect methods involving functional group interconversion are often employed. These multi-step strategies offer superior regiocontrol.

Pyridine N-Oxide Chemistry: A powerful strategy involves the initial oxidation of the parent pyridine, 2,4-lutidine, to its corresponding N-oxide. gcwgandhinagar.com The N-oxide functionality alters the electronic properties of the ring in several beneficial ways:

It activates the C-2 and C-4 positions towards nucleophilic attack.

It activates the C-4 position towards electrophilic attack.

It can be readily removed (deoxygenated) in a subsequent step.

Chlorination of pyridine N-oxides can be achieved with various reagents like phosphorus oxychloride (POCl₃), sulfuryl chloride (SO₂Cl₂), or oxalyl chloride. tandfonline.comacs.orgresearchgate.net The reaction with POCl₃, for instance, is proposed to proceed through an addition-elimination mechanism where the N-oxide oxygen coordinates to the phosphorus atom, activating the adjacent C-2 and C-6 positions for chloride ion attack. tandfonline.com While this is highly effective for producing 2-chloropyridines, modifications are needed to target the C-5 position. tandfonline.comyoutube.com For unsymmetrical N-oxides, careful selection of reagents and conditions, such as using oxalyl chloride with triethylamine (B128534) at low temperatures, can provide high regioselectivity for the 2-position. acs.orggoogle.com To achieve 5-chlorination, one might start with a precursor like 2,4-dimethyl-5-aminopyridine. The amino group can be converted to a chloro group via the Sandmeyer reaction, which involves diazotization followed by treatment with a copper(I) chloride source.

Another approach is the deoxygenative chlorination of a pre-functionalized pyridine N-oxide. For example, starting with 2,4-dimethyl-5-nitropyridine, which can be synthesized, subsequent N-oxidation followed by deoxygenative chlorination could be explored. However, the nitration of 2,4-lutidine itself can be complex. A more viable route is the oxidation of 2-amino-5-chloropyridine (B124133) to 5-chloro-2-nitropyridine (B1630408) using hydrogen peroxide in sulfuric acid. chemicalbook.com

Directed ortho-Metalation (DoM): This strategy involves using a directing group (DG) on the pyridine ring to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent position. The resulting lithiated species can then be trapped with an electrophilic chlorine source (e.g., hexachloroethane, N-chlorosuccinimide). While highly effective for functionalizing positions ortho to the DG, applying this for C-5 chlorination of 2,4-lutidine would require a directing group at C-4 or C-6. For instance, a hydroxyl or methoxy (B1213986) group at C-4 could direct lithiation to the C-5 position.

Cyclization Reactions for the Construction of the Pyridine Ring System

An alternative to modifying a pre-formed pyridine is to construct the 5-chloro-2,4-dimethylpyridine ring from acyclic precursors. This approach builds the desired substitution pattern directly into the final product.

The Hantzsch pyridine synthesis is a classic and versatile multi-component reaction for preparing pyridine derivatives. wikipedia.orgorganic-chemistry.org The traditional method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. fiveable.mechegg.comyoutube.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.orgorganic-chemistry.org

To synthesize 5-chloro-2,4-dimethylpyridine using this method, the precursors must be chosen strategically to incorporate the required substituents. A plausible Hantzsch-type approach would involve:

A β-dicarbonyl compound that provides the C5-C6-N portion.

An enamine or a second β-dicarbonyl compound to provide the C2-C3-C4 portion.

An aldehyde to provide the carbon that bridges these two fragments.

A key challenge is introducing the single chloro-substituent at the C-5 position. This could potentially be achieved by using a chlorinated β-dicarbonyl compound or a chlorinated enamine as one of the starting materials. The reaction's mechanism involves several condensation and cyclization steps, and modern variations have introduced greener solvents and catalysts to improve efficiency and yields. wikipedia.orgscispace.com

Table 1: Hantzsch Pyridine Synthesis Overview
Component 1Component 2Component 3IntermediateFinal Product Type
Aldehyde (R-CHO)β-Ketoester (2 equiv.)Ammonia (NH₃)1,4-DihydropyridineSubstituted Pyridine (after oxidation)

Beyond the Hantzsch synthesis, other cycloaddition strategies provide powerful routes to highly substituted pyridines.

Diels-Alder Reactions: The [4+2] cycloaddition is a potent tool for ring formation. rsc.org Inverse-electron-demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are particularly useful for synthesizing pyridines. acsgcipr.org For example, 1,2,4-triazines can act as the diene component, reacting with an appropriate dienophile, followed by the extrusion of a small molecule like N₂ to yield the pyridine ring. acsgcipr.org

Another elegant approach involves the Diels-Alder reaction of oxazoles with dienophiles. researchgate.netresearchgate.net Oxazoles can function as the diene component, and upon cycloaddition, the initial adduct rearranges, often with the loss of water, to form a substituted pyridine. researchgate.netnih.gov To construct 5-chloro-2,4-dimethylpyridine, one would need to design a suitably substituted oxazole (B20620) and dienophile that would lead to the correct substitution pattern after cyclization and aromatization.

Metal-Catalyzed Cycloadditions: Transition metal-catalyzed reactions offer convergent and atom-efficient pathways to pyridines. acsgcipr.orgrsc.org The [2+2+2] cycloaddition of alkynes and a nitrile, catalyzed by metals like cobalt, rhodium, or iron, is a particularly powerful method for constructing pyridine rings from simple, linear precursors. acsgcipr.orgnih.govresearchgate.net This reaction assembles the six-membered ring in a single step with high control over the substitution pattern. For the target molecule, this would involve the co-cyclotrimerization of two different alkyne units and a nitrile that would ultimately form the N1 and C2 atoms of the pyridine ring.

Table 2: Comparison of Pyridine Ring Construction Methods
MethodKey PrecursorsGeneral MechanismKey Advantages
Hantzsch SynthesisAldehyde, β-Ketoester, AmmoniaCondensation/CyclizationHigh versatility, well-established
Diels-Alder (Oxazole)Substituted Oxazole, Dienophile[4+2] Cycloaddition/RearrangementAccess to complex pyridines
Metal-Catalyzed [2+2+2]Alkynes, NitrileCo-cyclotrimerizationHigh atom economy, convergence

Functional Group Interconversion and Derivatization Strategies Post-Ring Formation

Once the 5-chloro-2,4-dimethylpyridine core is synthesized, the existing functional groups can be further modified to create a diverse range of derivatives. Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the transformation of one functional group into another through reactions like substitution, oxidation, or reduction. ub.edufiveable.meimperial.ac.ukyoutube.com

The chloro group at the C-5 position is a versatile handle for derivatization. As a halopyridine, it can undergo nucleophilic aromatic substitution (SNAr), although positions C-3 and C-5 are generally less reactive than C-2 and C-4. The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring. The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functionalities. wikipedia.org It is also a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The methyl groups at C-2 and C-4 are also sites for further reactions. They can be:

Oxidized: Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), the methyl groups can be oxidized to carboxylic acids. imperial.ac.uk Milder conditions can potentially yield aldehydes.

Halogenated: Free-radical halogenation (e.g., with N-bromosuccinimide) can introduce a halogen to the benzylic position, creating a reactive chloromethyl or bromomethyl group, which is a precursor for many other functional groups.

Deprotonated: The methyl groups, particularly the one at C-2, have acidic protons and can be deprotonated with a strong base to form an organometallic species. This nucleophile can then react with various electrophiles.

These post-ring formation strategies significantly expand the chemical space accessible from the 5-chloro-2,4-dimethylpyridine scaffold, enabling the synthesis of complex molecules for various applications. mdpi.com

Purification and Isolation Methodologies for High Purity Research Samples

The isolation and purification of Pyridine, 5-chloro-2,4-dimethyl- and its precursors to a high degree of purity are critical for obtaining accurate research data and for the synthesis of downstream products. The methodologies employed are contingent on the physical state of the compound, the nature of the impurities, and the desired final purity level. Common techniques include recrystallization, distillation, and chromatography, often used in combination.

For solid compounds, recrystallization is a primary method for achieving high purity. The selection of an appropriate solvent system is paramount. For chloropyridine derivatives, mixtures of ethanol (B145695) and water are often effective. google.com The process involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound is soluble, and then allowing the solution to cool slowly. The target compound crystallizes out, leaving impurities dissolved in the mother liquor. For instance, in the synthesis of 2-amino-4,6-dimethylpyridine (B145770), a compound structurally similar to precursors of the target molecule, recrystallization from isopropyl ether following distillation was employed to achieve a final purity of over 99%.

Another example involves the purification of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine hydrochloride, where washing the crude solid with specific organic solvents proved effective. Washing with a mixed solvent of acetone (B3395972) and sherwood oil (in a 3:1 volume ratio) yielded a product with 99.51% purity. google.com Similarly, washing with toluene (B28343) has been shown to produce material with a purity of 99.01%. google.com This washing technique is effective at removing residual reagents and byproducts that are more soluble in the wash solvent than the target compound.

Distillation is the preferred method for purifying liquid compounds or solids with a suitable boiling point. For lutidine (dimethylpyridine) derivatives, fractional distillation is often used to separate isomers and other impurities with close boiling points. wikipedia.org In some cases, steam distillation can be an effective technique for separating the product from a reaction mixture, particularly for removing non-volatile impurities. google.com For thermally sensitive compounds, vacuum distillation is employed to lower the boiling point and prevent decomposition. A noteworthy example is the purification of 2-amino-4,6-dimethylpyridine by reduced pressure solid distillation, which was a key step in achieving high purity.

Chromatographic techniques are indispensable for separating complex mixtures and for achieving the highest purity levels. Column chromatography , using silica (B1680970) gel or alumina (B75360) as the stationary phase, is widely used. The choice of eluent (mobile phase) is critical and is determined by the polarity of the compounds to be separated. A gradient of solvents, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity by adding a more polar solvent like ethyl acetate, allows for the sequential elution of compounds based on their affinity for the stationary phase. While a specific protocol for Pyridine, 5-chloro-2,4-dimethyl- is not detailed in the provided literature, the general principles for substituted pyridines apply.

Thin-layer chromatography (TLC) is a valuable analytical tool used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. It has been successfully used for the separation of various chloro- and methyl-substituted 2-aminopyridines. nih.gov

For basic compounds like pyridine derivatives, acid-base extraction is a powerful purification tool. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the pyridine nitrogen, transferring it to the aqueous phase. The aqueous phase is then separated, neutralized with a base to deprotonate the pyridine derivative, and then extracted back into an organic solvent. This process effectively removes non-basic impurities.

The table below summarizes purification methodologies reported for compounds structurally analogous to Pyridine, 5-chloro-2,4-dimethyl- and its precursors.

CompoundPurification MethodSolvent/ConditionsAchieved PurityReference
2-Amino-4,6-dimethylpyridineReduced Pressure Solid Distillation followed by RecrystallizationIsopropyl ether> 99%
2-Chloromethyl-4-methoxyl-3,5-dimethylpyridine hydrochlorideWashingAcetone:Sherwood oil (3:1)99.51% google.com
2-Chloromethyl-4-methoxyl-3,5-dimethylpyridine hydrochlorideWashingToluene99.01% google.com
2,6-LutidineFractional Distillation-High Purity wikipedia.org
N-(5-Chloro-2-pyridyl)triflimideKugelrohr Distillation88–100°C / 0.15 mmNot specified orgsyn.org
4-Chloro-2,3-dimethylpyridine-N-oxideExtraction and pH adjustmentToluene, aq. NaOHSufficient for next step acs.orgresearchgate.net

**advanced Spectroscopic and Analytical Techniques for Structural and Electronic Characterization Focus on Techniques, Not Properties **

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of "Pyridine, 5-chloro-2,4-dimethyl-". By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise location of each atom within the molecule can be established. dicp.ac.cnsigmaaldrich.comdu.eduucla.edu The chemical shifts are influenced by the electron density around the nuclei, providing valuable information about the chemical environment of each proton and carbon atom. dicp.ac.cnucla.edu In deuterated solvents, residual solvent peaks must be identified to avoid misinterpretation of the spectra. sigmaaldrich.comucla.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine (B92270), 5-chloro-2,4-dimethyl- Note: These are predicted values and can vary based on solvent and experimental conditions.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2-CH₃~2.4 - 2.6~20 - 25
C3-H~7.0 - 7.2~120 - 125
C4-CH₃~2.2 - 2.4~18 - 22
C6-H~8.2 - 8.4~150 - 155

To unambiguously assign the proton and carbon signals and to reveal the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. youtube.comslideshare.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. youtube.comsdsu.edu For "Pyridine, 5-chloro-2,4-dimethyl-", COSY would show correlations between the proton on C3 and the protons of the methyl group on C4, and potentially a weaker long-range coupling to the proton on C6.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon-hydrogen pairs. youtube.comsdsu.edu It provides a direct link between the proton and the carbon it is attached to, simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu This is particularly useful for connecting the methyl groups to the pyridine ring and for confirming the positions of the chloro and methyl substituents. For instance, the protons of the C2-methyl group would show a correlation to the C2 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. researchgate.net In this case, it could reveal spatial proximity between the C4-methyl protons and the C3 proton.

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its solid form. nih.govpreprints.orgrsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. preprints.orgresearchgate.net ssNMR can be particularly valuable for studying polymorphism, where the same compound can exist in different crystalline forms, and for understanding intermolecular interactions in the solid state. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. nist.govacs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of "Pyridine, 5-chloro-2,4-dimethyl-". This precision allows for the determination of the elemental composition of the molecule, confirming the presence of chlorine and the correct number of carbon, hydrogen, and nitrogen atoms.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. wikipedia.orgnih.govnationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgnih.gov The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its connectivity and the stability of different parts of the structure. For "Pyridine, 5-chloro-2,4-dimethyl-", common fragmentation pathways would likely involve the loss of the chlorine atom, a methyl group, or cleavage of the pyridine ring. tsijournals.com Analyzing these fragments helps to confirm the proposed structure.

Table 2: Expected Mass Spectrometry Data for Pyridine, 5-chloro-2,4-dimethyl-

Ionm/z (relative intensity)Description
[M]⁺141/143Molecular ion peak (showing isotopic pattern for chlorine)
[M-CH₃]⁺126/128Loss of a methyl group
[M-Cl]⁺106Loss of a chlorine atom

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cdnsciencepub.comcdnsciencepub.comnih.govresearchgate.net The absorption of infrared radiation or the scattering of laser light provides a spectrum with bands corresponding to specific molecular vibrations, such as stretching and bending of bonds. researchgate.netnih.govresearchgate.netresearchgate.net

For "Pyridine, 5-chloro-2,4-dimethyl-", the IR and Raman spectra would exhibit characteristic bands for:

C-H stretching vibrations of the aromatic ring and the methyl groups.

C=C and C=N stretching vibrations within the pyridine ring.

C-Cl stretching vibration.

In-plane and out-of-plane bending vibrations of the C-H bonds.

Ring breathing modes.

The positions and intensities of these bands are sensitive to the substitution pattern on the pyridine ring, providing further confirmation of the compound's structure.

Table 3: Characteristic Infrared Absorption Frequencies for Pyridine, 5-chloro-2,4-dimethyl- Note: These are general ranges and can be influenced by the specific molecular environment.

Vibrational ModeFrequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch (CH₃)2850 - 3000
C=C and C=N Ring Stretch1400 - 1600
C-Cl Stretch600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For "Pyridine, 5-chloro-2,4-dimethyl-", the primary chromophore is the pyridine ring itself.

The electronic spectrum of aromatic heterocycles like pyridine is characterized by transitions involving π-electrons (from the aromatic system) and n-electrons (the non-bonding lone pair on the nitrogen atom). The main transitions observed are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π Transitions:* These are typically high-energy, intense absorptions resulting from the excitation of electrons from the bonding π orbitals of the aromatic ring to the antibonding π* orbitals. For unsubstituted pyridine, these transitions appear around 200 nm and as a structured band around 250-260 nm.

n → π Transitions:* This transition involves promoting a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital of the ring. This is a lower-energy transition and results in a weaker absorption band, often observed as a shoulder on the longer-wavelength side of the π → π* bands, typically around 270-300 nm for pyridine derivatives.

The presence of substituents on the pyridine ring modifies the energy of these transitions, leading to shifts in the absorption maxima (λmax). The methyl groups (-CH₃) and the chlorine atom (-Cl) in "Pyridine, 5-chloro-2,4-dimethyl-" act as auxochromes. Both are electron-donating groups (through hyperconjugation for methyl and resonance for chloro, despite its inductive withdrawal) that tend to shift the absorption bands to longer wavelengths, an effect known as a bathochromic or "red" shift. This is because they increase the electron density in the ring, slightly raising the energy of the HOMO (Highest Occupied Molecular Orbital) and lowering the HOMO-LUMO energy gap.

CompoundTransition TypeApproximate λmax (nm)Reference/Context
Pyridineπ → π~254Observed absorption maximum. researchgate.net
Pyridinen → π~270-280Lower intensity, often appears as a shoulder.
2,6-Lutidineπ → π~262Methyl groups cause a slight red shift compared to pyridine. researchgate.net
Pyridine, 5-chloro-2,4-dimethyl-π → π / n → π*Expected >262The combined effect of two methyl groups and a chloro substituent is predicted to cause a further bathochromic shift.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

For "Pyridine, 5-chloro-2,4-dimethyl-", a single-crystal X-ray diffraction analysis would provide unequivocal data on:

Molecular Geometry: The precise bond lengths of all C-C, C-N, C-H, and C-Cl bonds, as well as the internal bond angles of the pyridine ring and the angles involving the substituents.

Planarity: Confirmation of the planarity of the pyridine ring and the orientation of the methyl and chloro substituents relative to the ring.

Crystal Packing: Information on how the individual molecules arrange themselves in the crystal lattice, revealing intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds.

While specific crystallographic data for "Pyridine, 5-chloro-2,4-dimethyl-" is not publicly available, the table below presents typical data that would be obtained from such an analysis, using a related chloropyridine structure as a representative example. nih.govresearchgate.netnih.gov

ParameterDescriptionExample Value (from a related structure)
Crystal SystemThe basic shape of the unit cell.Monoclinic
Space GroupThe symmetry elements of the unit cell.P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.a=3.8Å, b=15.6Å, c=7.9Å, β=101.3°
C-Cl Bond LengthThe distance between the carbon and chlorine atoms.~1.74 Å
C-N Bond LengthThe distance between carbon and nitrogen atoms in the ring.~1.34 Å
Ring C-C-C AngleAn example of an internal angle of the pyridine ring.~118.5°

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a volatile and moderately polar compound like "Pyridine, 5-chloro-2,4-dimethyl-", Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most suitable methods.

Gas Chromatography (GC): GC is an ideal technique for analyzing volatile compounds. A sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster. A Flame Ionization Detector (FID) is commonly used for organic compounds like pyridine derivatives, offering high sensitivity. tandfonline.comcdc.govnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate compounds in a liquid mobile phase. For "Pyridine, 5-chloro-2,4-dimethyl-", a reversed-phase HPLC method would be most common. helixchrom.comsielc.comsielc.comdtic.mil In this setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is separated based on its hydrophobicity; more non-polar compounds are retained longer on the column. Detection is typically performed using a UV detector, set to a wavelength where the compound absorbs strongly (e.g., its λmax determined by UV-Vis spectroscopy). researchgate.net

These methods are crucial in quality control to quantify the purity of the synthesized compound and to detect and identify any potential impurities, such as starting materials or by-products from the synthesis.

ParameterTypical Condition for GC Analysis
InstrumentGas Chromatograph with FID
ColumnCapillary column (e.g., 30 m x 0.25 mm)
Stationary Phase5% Phenyl Polysiloxane (moderately non-polar)
Carrier GasHelium or Nitrogen
Injector Temperature250 °C
Oven ProgramInitial temp 100°C, ramp at 10°C/min to 220°C
Detector Temperature280 °C

**computational and Theoretical Chemistry Studies of Pyridine, 5 Chloro 2,4 Dimethyl **

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and energy of chemical compounds. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules. DFT calculations can determine various geometric parameters such as bond lengths, bond angles, and dihedral angles, as well as thermodynamic properties like the total energy of the molecule.

For substituted pyridines, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p), have been employed to compute optimized geometries and harmonic vibrational frequencies. researchgate.net These calculations can also provide insights into the Mulliken's net charges on each atom, which are indicative of the electron distribution within the molecule. researchgate.net

Table 1: Representative Data from DFT Calculations on Substituted Pyridines

ParameterCalculated Value
Total EnergyVaries with basis set and functional
Dipole MomentDependent on molecular geometry
C-Cl Bond LengthSpecific to the molecule
C-N Bond LengthSpecific to the molecule
Pyridine (B92270) Ring AnglesClose to 120° but distorted by substituents

Note: The specific values for 5-chloro-2,4-dimethylpyridine would require a dedicated computational study. The data presented here is illustrative of the types of information obtained from DFT calculations on similar molecules.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structures and energies. researchgate.netarxiv.org While computationally more demanding than DFT, ab initio calculations are often used as a benchmark to validate the results of less computationally expensive methods. researchgate.net For complex molecules, these high-level calculations can be crucial for obtaining reliable predictions of properties that are sensitive to electron correlation effects. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

For a molecule like 5-chloro-2,4-dimethylpyridine, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. Furthermore, simulations in different solvents would reveal how intermolecular interactions with solvent molecules influence its structure and dynamics. These simulations can also be used to understand how the molecule interacts with other molecules, which is crucial for predicting its behavior in complex environments. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra). researchgate.net The calculated frequencies are often scaled to account for anharmonicity and other approximations in the computational method. researchgate.net

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. researchgate.netnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approximation, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing calculated and experimental chemical shifts can help in the structural elucidation of a molecule. researchgate.netresearchgate.net While DFT is widely used, for systems with significant electron correlation, more advanced methods may be necessary to achieve high accuracy in predicting NMR parameters. rsc.org

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying the reaction pathway and the associated transition states. numberanalytics.com Computational methods can model these pathways, providing valuable information about the energetics and feasibility of a reaction. numberanalytics.comnih.gov

For 5-chloro-2,4-dimethylpyridine, reaction pathway modeling could be used to investigate various reactions, such as nucleophilic aromatic substitution. By calculating the energies of reactants, products, intermediates, and transition states, the activation energy and reaction enthalpy can be determined. uni-muenchen.de Techniques like the Nudged Elastic Band (NEB) method or dimer method are employed to locate transition state structures. numberanalytics.com This type of analysis is crucial for understanding reaction kinetics and selectivity. numberanalytics.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (if relevant to non-biological applications)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity. mdpi.comnih.govnih.gov While often used in drug discovery to predict biological activity, QSAR can also be applied to non-biological applications, where the "activity" might be a physicochemical property or performance in a particular application. mdpi.commdpi.com

For a class of compounds including 5-chloro-2,4-dimethylpyridine, a QSAR study could be developed if there is a set of structurally related molecules with measured data for a specific non-biological property. This could involve, for example, their effectiveness as ligands in catalysis or their performance as additives in a material. researchgate.net The QSAR model would use molecular descriptors (numerical representations of the chemical structure) to predict the activity. researchgate.net

**derivatization and Analog Design for Enhanced Reactivity or Specific Academic Applications**

Synthesis of Substituted Pyridine (B92270), 5-chloro-2,4-dimethyl- Derivatives

The functional groups present on the 5-chloro-2,4-dimethylpyridine ring—the chloro group, the methyl groups, and the pyridine nitrogen—are all amenable to distinct chemical transformations, allowing for selective modification and the generation of a library of analogs.

The chlorine atom at the C-5 position of the pyridine ring is a key handle for introducing molecular diversity. While it can participate in nucleophilic aromatic substitution reactions, it is particularly well-suited for modern palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.netnih.gov

The Suzuki-Miyaura coupling, for instance, enables the substitution of the chloro group with a wide variety of aryl, heteroaryl, or alkyl groups. libretexts.org This reaction typically involves reacting the chloropyridine with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com The choice of ligand, often a bulky electron-rich phosphine (B1218219) like SPhos, is crucial for achieving high efficiency, especially with less reactive chloro-heterocycles. researchgate.netnih.gov Other important cross-coupling reactions applicable to aryl chlorides include the Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, which respectively introduce alkenyl, alkynyl, organostannane, and amino functionalities. researchgate.netrsc.orgmdpi.com

Reaction TypeReactantsCatalyst System (Example)Product
Suzuki-Miyaura Coupling 5-chloro-2,4-dimethylpyridine + Arylboronic acidPd(OAc)₂, SPhos, K₃PO₄5-Aryl-2,4-dimethylpyridine
Sonogashira Coupling 5-chloro-2,4-dimethylpyridine + Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-2,4-dimethylpyridine
Buchwald-Hartwig Amination 5-chloro-2,4-dimethylpyridine + AminePd₂(dba)₃, BINAP, NaOt-Bu5-Amino-2,4-dimethylpyridine

This table presents representative examples of cross-coupling reactions for modifying the chloro position.

The two methyl groups at the C-2 and C-4 positions can also be chemically altered, though their functionalization often requires more forcing conditions than modifications at the chloro position. A common strategy is free-radical halogenation, which can convert a methyl group into a halomethyl group, a versatile intermediate for further synthesis. wikipedia.org For instance, reaction with chlorine gas under UV light or with a radical initiator can produce 2-chloro-5-(chloromethyl)pyridine. scispace.com Patents describe the synthesis of 2-chloro-5-chloromethylpyridine from 2-chloro-5-methylpyridine (B98176) using chlorine gas in the presence of a catalyst at elevated temperatures. scispace.com

The resulting chloromethyl group is highly reactive and can be readily converted into other functional groups through nucleophilic substitution. For example, it can be transformed into hydroxymethyl, aminomethyl, or cyanomethyl groups, significantly expanding the synthetic utility of the original scaffold. chemicalbook.com More advanced methods, such as rhodium-catalyzed C-H functionalization, can also be employed to introduce new carbon-carbon bonds at these methyl sites under specific conditions. nih.gov

StepStarting MaterialReagents (Example)Intermediate/Product
1. Chlorination 5-chloro-2,4-dimethylpyridineCl₂, AIBN (initiator)5-chloro-2-(chloromethyl)-4-methylpyridine
2. Nucleophilic Substitution 5-chloro-2-(chloromethyl)-4-methylpyridineNaCN in DMSO2-(5-chloro-4-methylpyridin-2-yl)acetonitrile

This table illustrates a two-step sequence for the functionalization of a methyl group.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic. jscimedcentral.com This allows for direct functionalization through two primary pathways: N-oxidation and N-alkylation.

N-Oxidation: Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, converts the pyridine nitrogen into an N-oxide. The synthesis of 4-chloro-2,3-dimethylpyridine (B1603871) 1-oxide from its corresponding nitro-precursor highlights the accessibility of these N-oxide derivatives. chemicalbook.com The formation of an N-oxide alters the electronic properties of the pyridine ring, activating the C-2 and C-6 positions towards nucleophilic attack and providing a route for substitutions that are otherwise difficult to achieve. acs.orgacs.org

N-Alkylation/Quaternization: The pyridine nitrogen can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. This transformation places a positive charge on the nitrogen atom, profoundly changing the molecule's electronic character and solubility. These pyridinium salts can be used as ionic liquids or as precursors for other derivatives.

Development of Pyridine, 5-chloro-2,4-dimethyl- as a Ligand Precursor in Coordination Chemistry

Substituted pyridines are ubiquitous building blocks in the field of coordination chemistry and supramolecular assembly due to the strong and predictable coordination of the pyridine nitrogen to metal ions. nih.govwikipedia.org The 5-chloro-2,4-dimethylpyridine framework, with its multiple points for derivatization, is an excellent precursor for creating tailored ligands for specific metal centers and applications. nih.gov

The synthetic transformations described in section 6.1 are instrumental in constructing more complex, often polydentate, ligands. By combining these reactions, the 5-chloro-2,4-dimethylpyridine unit can be integrated into larger molecular architectures designed to chelate metal ions.

For example, a Suzuki-Miyaura coupling at the C-5 position can be used to synthesize bipyridine derivatives, which are classic bidentate ligands. mdpi.comnih.govresearchgate.net If the incoming aryl group also contains a donor atom (e.g., another pyridine, an imidazole, or a phosphine), a tridentate or higher-order ligand can be constructed. Similarly, the functionalization of one or both methyl groups can create flexible side arms containing oxygen, nitrogen, or sulfur donor atoms, leading to pincer-type or macrocyclic ligands. The synthesis of 2-(pyridin-2-yl)pyridine-5-carboxylic acid, a bipyridine derivative, is an example of a multi-step pathway to create a functional ligand for self-assembly. depaul.edu

Once a ligand containing the 5-chloro-2,4-dimethylpyridine moiety has been synthesized, it can be reacted with a variety of transition metal or lanthanide salts to form coordination complexes. nih.govresearchgate.net The synthesis typically involves mixing the ligand and a metal salt (e.g., Pd(OAc)₂, Cu(OTf)₂, NiCl₂) in an appropriate solvent. jscimedcentral.comnih.gov The resulting complexes are isolated and then rigorously characterized to determine their structure, stability, and physicochemical properties.

A suite of analytical techniques is employed for this purpose. Single-crystal X-ray diffraction provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center (e.g., square-planar, tetrahedral, octahedral). nih.govresearchgate.net In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to elucidate the structure of the complex and study dynamic processes. nih.govnih.gov The coordination of the pyridine ligand to a metal center causes characteristic shifts in the ¹H and ¹³C NMR signals of the pyridine protons and carbons. nih.govacs.org Other essential characterization methods are listed in the table below.

TechniqueInformation Provided
X-ray Crystallography Precise 3D molecular structure, coordination geometry, bond lengths/angles. researchgate.net
NMR Spectroscopy Structure in solution, ligand dynamics, purity, effect of metal on ligand electronics. nih.gov
Infrared (IR) Spectroscopy Changes in vibrational modes of the ligand upon coordination to the metal. nih.gov
Mass Spectrometry (MS) Confirmation of molecular weight and composition of the complex. nih.gov
UV-Vis Spectroscopy Electronic transitions (d-d transitions, charge-transfer bands).
Elemental Analysis Verification of the empirical formula of the synthesized complex. jscimedcentral.com

This table summarizes key techniques used for the characterization of metal complexes.

Exploitation of Pyridine, 5-chloro-2,4-dimethyl- in Materials Science Research

The structural features of 5-chloro-2,4-dimethylpyridine, specifically its aromatic pyridine core, halogen substituent, and methyl groups, make it a molecule of interest for derivatization in materials science. The pyridine ring offers a site for coordination with metals and participation in conjugated systems, while the chlorine atom can act as a key functional group for cross-coupling reactions or directing non-covalent interactions.

Incorporation into Polymer Backbones or Side Chains

Pyridine-containing polymers are a significant class of materials, valued for properties such as high thermal stability and enhanced solubility in certain solvents due to the polar nature of the pyridine nitrogen atom. researchgate.net These polymers are synthesized through various methods, often involving the functionalization and polymerization of pyridine-based monomers.

However, a detailed review of scientific literature indicates a lack of specific, published research focused on the incorporation of Pyridine, 5-chloro-2,4-dimethyl- as a monomer in polymer backbones or side chains. While chemical suppliers may list related halogenated pyridine derivatives as "Polymer Science Material Building Blocks," specific examples of polymers synthesized from 5-chloro-2,4-dimethylpyridine, along with their characterization data (e.g., molecular weight, thermal properties), are not present in readily accessible research articles. Therefore, no detailed research findings or data tables for this specific application can be presented.

Role in Organic Electronic Materials Research (e.g., semiconductors, OLEDs)

Pyridine derivatives are widely exploited in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Their electron-deficient nature makes them suitable for use as electron-transporting materials or as components of emissive layers. nih.govacs.org The ability to tune their electronic properties through substitution allows for the development of materials with specific energy levels (HOMO/LUMO) and emission characteristics. nih.gov

Despite the broad importance of pyridine-based compounds in this field, there is no significant body of research detailing the specific use of Pyridine, 5-chloro-2,4-dimethyl- in organic electronic materials. Investigations into its potential as an organic semiconductor or its integration into OLED device architectures, including performance data such as efficiency, luminance, or charge carrier mobility, are not documented in the scientific literature.

Supramolecular Assembly Studies

The field of supramolecular chemistry and crystal engineering often utilizes non-covalent interactions to construct highly ordered, functional architectures from molecular building blocks. One such interaction that has gained prominence is the halogen bond, a directional interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor).

Pyridine, 5-chloro-2,4-dimethyl- is an excellent theoretical candidate for supramolecular assembly studies guided by halogen bonding. The key structural features enabling this are:

A Halogen Bond Donor: The chlorine atom at the C5 position of the pyridine ring can act as a halogen bond donor.

A Halogen Bond Acceptor: The nitrogen atom of the pyridine ring is a Lewis basic site and can act as a halogen bond acceptor.

This dual functionality allows for the potential formation of self-complementary synthons, where molecules of 5-chloro-2,4-dimethylpyridine could assemble with each other, or with other molecules (co-formers), in predictable patterns.

While specific crystal structure reports for 5-chloro-2,4-dimethylpyridine itself are not available in the surveyed literature, extensive research on analogous halogenated pyridines provides a strong basis for predicting its behavior. Studies on 2,5-dihalopyridines complexed with copper halides, for instance, reveal the formation of one-dimensional (1D) polymeric chains held together by C–X···Halide–Cu halogen bonds. researchgate.net This demonstrates the capacity of a chlorine atom on the pyridine ring to direct the formation of extended supramolecular structures.

The principles of crystal engineering suggest that 5-chloro-2,4-dimethylpyridine could be used to form various supramolecular assemblies, as detailed in the table below.

Assembly TypePotential Intermolecular InteractionsPredicted Structural Motif
Self-Assembly C5–Cl ··· N (pyridine) halogen bondHead-to-tail linear or zigzag chains.
Co-crystal with Dihalogenated Molecules C5–Cl ··· X (e.g., Iodine) halogen bondFormation of alternating chains or sheets with linkers like 1,4-diiodobenzene.
Co-crystal with Hydrogen Bond Donors N (pyridine) ··· H–O/H–N hydrogen bondFormation of heterosynthons, such as with carboxylic acids or phenols. globalresearchonline.net

The strength and directionality of the halogen bond are influenced by the electronic environment. The two methyl groups on the pyridine ring in 5-chloro-2,4-dimethylpyridine are electron-donating, which would slightly decrease the electrophilic character of the C5-chlorine atom compared to an unsubstituted chloropyridine, while potentially increasing the basicity of the pyridine nitrogen. These subtle electronic effects provide a mechanism for fine-tuning the resulting supramolecular architecture.

**advanced Applications in Organic Synthesis and Catalysis Non Biological **

Role as a Chiral Auxiliary or Ligand Scaffold in Asymmetric Catalysis

The development of chiral pyridine (B92270) derivatives as ligands for asymmetric catalysis is a significant area of research. These ligands, often possessing C2 symmetry or planar chirality, can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction.

While numerous complex chiral pyridine-based ligands have been synthesized and successfully applied, there is a notable absence of Pyridine, 5-chloro-2,4-dimethyl- in the literature as a direct chiral auxiliary or as a foundational scaffold for such ligands. The synthesis of effective chiral ligands typically requires the introduction of specific chiral moieties or the creation of atropisomeric systems, which are synthetic endeavors beyond the simple structure of 5-chloro-2,4-dimethylpyridine.

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

Substituted pyridines are invaluable building blocks in the synthesis of complex natural products and pharmaceutical agents. Their utility stems from their ability to be incorporated into larger molecular frameworks and subsequently functionalized.

While there is a wealth of information on the use of various pyridine derivatives in total synthesis, specific and detailed examples of Pyridine, 5-chloro-2,4-dimethyl- being used as a key building block in the stereoselective total synthesis of natural products or pharmaceuticals are not prominently featured in scientific literature. Similarly, its application in the construction of other complex heterocyclic scaffolds has not been a focal point of reported synthetic methodologies. The synthesis of complex molecules often relies on more readily available or more strategically functionalized pyridine starting materials.

Development of Novel Catalytic Systems Based on Pyridine, 5-chloro-2,4-dimethyl- Derivatives

The design of novel catalysts often involves the modification of a basic scaffold to tune its electronic and steric properties. While the functionalization of the pyridine ring is a common strategy in catalyst development, there is no significant body of research describing the development of novel catalytic systems based on derivatives of Pyridine, 5-chloro-2,4-dimethyl- . The focus in this area tends to be on pyridine scaffolds that are more easily modified or that have been shown to be more effective in a particular catalytic cycle.

**environmental Fate and Degradation Mechanisms Academic Perspective **

Photolytic Degradation Studies of Halogenated Pyridines

Photolytic degradation is a significant abiotic process that can contribute to the transformation of halogenated pyridines in the aquatic environment. Studies on chloropyridines indicate that they can undergo photodegradation upon exposure to UV radiation. For instance, the photocatalytic degradation of 3-chloropyridine (B48278) has been shown to follow zero-order kinetics in the presence of a titanium dioxide (TiO2) catalyst, leading to complete mineralization. researchgate.net The degradation pathway is proposed to involve hydroxylation and ring opening, which can occur either before or after the cleavage of the carbon-chlorine bond. researchgate.net

In the case of 2-chloropyridine, its photolytic degradation in aqueous solutions can result in the formation of various intermediate products. nih.gov Research has shown that the genotoxicity of the solution can initially increase due to the formation of toxic intermediates before eventually decreasing with prolonged treatment. nih.gov

Key Intermediates in Photodegradation of 2-Chloropyridine nih.gov

Intermediate Compound Potential for Genotoxicity
1H-pyrrole-2-carboxaldehyde Highly genotoxic at low concentrations
6-chloro-2-pyridinecarboxylic acid Highly genotoxic at low concentrations
2,3-Dichloropyridine Genotoxic at higher concentrations

For 5-chloro-2,4-dimethylpyridine, it is anticipated that photolysis would proceed via a radical mechanism, likely initiated by the homolytic cleavage of the C-Cl bond or by reactions with photochemically generated reactive species like hydroxyl radicals. This would lead to a cascade of reactions, including dechlorination, oxidation of the methyl groups, and eventual ring cleavage. The presence of methyl groups, which are electron-donating, may influence the rate and pathway of photodegradation compared to unsubstituted chloropyridines.

Biotransformation Pathways by Microorganisms (focus on enzymatic mechanisms)

Microbial degradation is a crucial pathway for the removal of pyridine (B92270) and its derivatives from soil and water. cdc.gov However, the substitution on the pyridine ring significantly affects the rate and mechanism of biodegradation. Generally, halogenated pyridines are more recalcitrant to microbial attack than their non-halogenated counterparts. wikipedia.org Similarly, methylation of the pyridine ring has been observed to retard biodegradation. chemicalbook.com For example, 2,6-lutidine is noted to be more resistant to microbiological degradation in soil than 2,4-lutidine, with complete degradation taking over 30 days. wikipedia.orgchemicalbook.com

The microbial catabolism of pyridines often commences with a hydroxylation step, which is a key activation process. nih.gov This hydroxylation can be catalyzed by various mono- and dioxygenase enzymes. nih.gov For instance, the degradation of 2,6-dimethylpyridine (B142122) by Arthrobacter crystallopoietes involves the formation of hydroxylated intermediates such as 2,6-dimethylpyridin-3-ol and 2,6-dimethylpyridin-3,4-diol. researchgate.net

For 5-chloro-2,4-dimethylpyridine, a plausible biotransformation pathway would likely be initiated by a monooxygenase-catalyzed reaction. This could involve either hydroxylation of the pyridine ring or oxidation of one of the methyl groups. The initial enzymatic attack is critical and can lead to several subsequent degradation steps:

Hydroxylation: A monooxygenase could introduce a hydroxyl group onto the pyridine ring, making it more susceptible to further enzymatic action and ring cleavage.

Dehalogenation: Reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom, is a common mechanism under anaerobic conditions for many chlorinated aromatic compounds. nih.gov Aerobic dehalogenation can also occur, often following an initial hydroxylation.

Methyl Group Oxidation: The methyl groups can be sequentially oxidized to form hydroxymethyl, aldehyde, and finally carboxylic acid functionalities. These transformations are typically catalyzed by oxidoreductases.

Ring Cleavage: Following initial modifications, the aromatic ring can be cleaved by dioxygenases, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways like the Krebs cycle. mdpi.com

Fungi, particularly white-rot fungi, are also known to degrade a wide range of organochlorine compounds through the action of extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. nih.govacs.org These enzymes can catalyze the oxidative dechlorination of chlorinated aromatic compounds. acs.org

Enzymes Involved in the Degradation of Aromatic Compounds

Enzyme Class Function in Degradation Example Substrate (Related Compounds)
Monooxygenases Catalyze the initial hydroxylation or oxidation of the aromatic ring or side chains. nih.gov Pyridine, 2,6-Dimethylpyridine nih.govresearchgate.net
Dioxygenases Catalyze the cleavage of the aromatic ring. mdpi.com Dichlorocatechol mdpi.com
Dehalogenases Catalyze the removal of halogen substituents. nih.gov Chlorinated dioxins, PCBs nih.govscispace.com

Chemical Degradation in Various Environmental Media (e.g., hydrolysis, oxidation)

In addition to photolytic and biological processes, 5-chloro-2,4-dimethylpyridine can undergo chemical degradation in the environment, primarily through hydrolysis and oxidation.

Hydrolysis is the chemical decomposition of a compound due to reaction with water. The rate of hydrolysis is dependent on pH and temperature. researchgate.net For chloropyridines, hydrolysis involves the nucleophilic substitution of the chlorine atom by a hydroxyl group. While data for 5-chloro-2,4-dimethylpyridine is not available, studies on other chloropyridines suggest that hydrolysis can be a significant degradation pathway, particularly under elevated temperatures as found in some industrial wastewater treatments. chemicalbook.com However, under typical environmental pH and temperature conditions, the hydrolysis of chloropyridines is generally a slow process. boerenlandvogels.nl The presence of two electron-donating methyl groups on the ring might slightly influence the susceptibility of the C-Cl bond to nucleophilic attack.

Oxidation in the environment can be mediated by various chemical oxidants, such as hydroxyl radicals in the atmosphere and in sunlit surface waters, and manganese or iron oxides in soils and sediments. cdc.gov The oxidation of 2,6-lutidine with air can lead to the formation of 2,6-diformylpyridine, indicating that the methyl groups are susceptible to oxidation. wikipedia.org In soil environments, the redox potential is a critical factor influencing oxidation-reduction reactions. acs.org In oxidized soil zones, chemical oxidation could contribute to the transformation of 5-chloro-2,4-dimethylpyridine, likely targeting the methyl groups or the aromatic ring itself.

Theoretical Modeling of Environmental Persistence and Transformation

In the absence of extensive experimental data, theoretical models such as Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the environmental fate and persistence of chemicals like 5-chloro-2,4-dimethylpyridine. QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. boerenlandvogels.nl

For environmental fate, QSAR models can predict properties such as:

Biodegradability: Models can use molecular fragments and physicochemical properties to predict whether a compound is likely to be readily or poorly biodegradable. boerenlandvogels.nl For example, the presence of halogens is often associated with lower biodegradability.

Soil Sorption Coefficient (Koc): This parameter, which can be estimated from the octanol-water partition coefficient (Kow), indicates the tendency of a chemical to adsorb to soil and sediment. A higher Koc value suggests lower mobility in soil. boerenlandvogels.nl

Half-life in different environmental compartments: Models can estimate the persistence of a chemical in water, soil, and air based on its susceptibility to hydrolysis, photolysis, and biodegradation.

These computational tools can simulate reaction pathways and predict the formation of transformation products. By inputting the structure of 5-chloro-2,4-dimethylpyridine, these models could generate predictions for its likely degradation products from hydrolysis and other abiotic transformations. While these models provide valuable estimations, they are based on data from existing chemicals and their accuracy for a novel compound like 5-chloro-2,4-dimethylpyridine would need to be validated by experimental studies.

**future Research Directions and Emerging Trends**

Exploration of Sustainable Synthetic Routes (e.g., green chemistry approaches)

The chemical industry's shift towards environmental stewardship is a major driver for innovation in synthetic chemistry. nih.gov Future research will increasingly focus on developing "green" synthetic routes for substituted pyridines like Pyridine (B92270), 5-chloro-2,4-dimethyl- . nih.govresearchgate.net This involves moving away from hazardous reagents and solvents and minimizing waste. Key strategies include the use of multicomponent one-pot reactions, eco-friendly catalysts, and alternative energy sources like microwave irradiation. nih.govresearchgate.netnih.gov

Recent advancements in the synthesis of pyridine derivatives have highlighted several sustainable approaches:

Metal-Free Catalysis: The development of metal-free annulation reactions, for instance, offers a pathway to construct complex pyridine scaffolds without the need for transition metal catalysts, which can be toxic and costly. rsc.org

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can accelerate reaction times and improve yields for pyridine derivatives. nih.gov

Greener Solvents: Replacing traditional halogenated solvents with more benign alternatives like toluene (B28343) or even water-based systems is a critical aspect of sustainable synthesis. google.com

One-Pot Procedures: Combining multiple reaction steps into a single, continuous process reduces solvent usage, energy consumption, and purification efforts, leading to significant cost and time savings.

These principles, already being applied to various pyridine-based frameworks, are expected to be adapted for the efficient and sustainable production of Pyridine, 5-chloro-2,4-dimethyl- . nih.gov

Integration into Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for chemical synthesis. nih.gov These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety profiles, and improved scalability. nih.govyoutube.com For the synthesis of intermediates like Pyridine, 5-chloro-2,4-dimethyl- , integrating processes into an automated flow system could revolutionize its production.

While specific flow chemistry routes for this compound are not yet widely published, the methodology is increasingly applied to heterocyclic synthesis. mdpi.com Automation allows for high-throughput screening of reaction conditions, rapid optimization, and the generation of compound libraries for applications in drug discovery. youtube.comsyrris.com Future work will likely focus on developing robust flow protocols for the chlorination and functionalization steps required to produce Pyridine, 5-chloro-2,4-dimethyl- , enabling on-demand, efficient, and highly reproducible manufacturing. youtube.com

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable tools in modern chemistry. youtube.com For the synthesis of Pyridine, 5-chloro-2,4-dimethyl- , spectroscopic methods like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide a continuous stream of data directly from the reaction vessel. youtube.comaps.org

In-situ monitoring offers several advantages:

Real-time Kinetic Data: Tracks the concentration of reactants, intermediates, and products as the reaction progresses. youtube.com

Identification of Transient Species: Helps to elucidate complex reaction mechanisms by detecting short-lived intermediates.

Process Optimization: Allows for precise control over reaction endpoints, preventing the formation of impurities and maximizing yield.

Studies on related pyridine systems have demonstrated the power of in-situ Raman and FTIR spectroscopy to monitor structural changes and reaction progress. aps.orgnih.govresearchgate.net Applying these Process Analytical Technology (PAT) tools to the synthesis of Pyridine, 5-chloro-2,4-dimethyl- would enable the development of more robust and efficient manufacturing processes.

Table 1: Comparison of In-Situ Spectroscopic Techniques for Reaction Monitoring
TechniqueAdvantagesPotential Applications in Pyridine Synthesis
FTIR Spectroscopy Highly sensitive to changes in functional groups (e.g., C=O, C-Cl bonds). Provides rich molecular information.Monitoring the formation of the pyridine ring and the introduction of the chloro-substituent. Tracking carbonyl intermediates.
Raman Spectroscopy Excellent for analyzing reactions in aqueous media and for monitoring symmetric vibrations and backbone structures. Less interference from solvents like water.Observing C-H bond changes, ring vibrations, and solid-phase reactions or crystallizations. aps.orgnih.govresearchgate.net

Discovery of Novel Reactivity Patterns and Transformation Pathways

While established methods for modifying pyridine rings exist, future research will aim to uncover novel reactivity for Pyridine, 5-chloro-2,4-dimethyl- . A key area of exploration is the direct functionalization of carbon-hydrogen (C–H) bonds. thieme-connect.comrsc.org C–H activation is an atom-economical strategy that allows for the introduction of new functional groups onto the pyridine core without the need for pre-functionalized starting materials. beilstein-journals.org

Research into related pyridine compounds has shown potential for:

Regioselective Functionalization: Developing catalysts that can selectively target specific C–H bonds on the pyridine ring, including the more challenging meta-positions. acs.org

Novel Coupling Reactions: Exploring new catalytic systems to facilitate the formation of carbon-carbon and carbon-heteroatom bonds at various positions on the ring. thieme-connect.com

Ring Remodeling and Annulation: Using the pyridine core as a scaffold to build more complex fused heterocyclic systems through innovative rearrangement and cyclization reactions. nih.govacs.orgacs.org

By exploring these advanced transformations, researchers can expand the synthetic utility of Pyridine, 5-chloro-2,4-dimethyl- , creating pathways to new molecules with unique properties and applications. acs.orgacs.org

Interdisciplinary Research Opportunities (e.g., materials, catalysis, theoretical chemistry)

The unique electronic and structural properties of Pyridine, 5-chloro-2,4-dimethyl- make it a promising candidate for a range of interdisciplinary applications beyond traditional organic synthesis.

Materials Science: Substituted pyridines are used as building blocks for functional materials. researchgate.net This compound could be explored as a monomer for specialized polymers or as a component in the synthesis of organic light-emitting diodes (OLEDs) or other electronic materials.

Catalysis: The pyridine nitrogen can coordinate with metal centers, making it a potential ligand for transition metal catalysts. A methoxy-dimethylpyridine group, structurally related, has been used in the design of enzyme inhibitors, highlighting its potential role in bio-catalysis and medicinal chemistry. acs.org

Theoretical Chemistry: Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity, electronic properties, and spectroscopic signatures of Pyridine, 5-chloro-2,4-dimethyl- . nih.govresearchgate.net Such theoretical studies can guide experimental work by predicting the outcomes of new reactions, explaining observed reactivity patterns, and aiding in the design of new catalysts and materials. nih.govnih.govnih.gov

Collaborations between synthetic chemists, materials scientists, and theoretical chemists will be essential to unlock the full potential of this versatile compound.

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